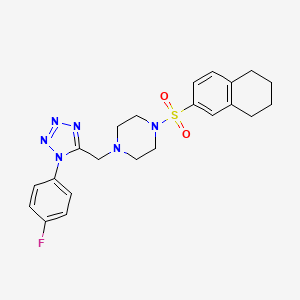

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine

Description

IUPAC Name: 1-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine

CAS Number: 1049429-77-7

Molecular Formula: C₂₂H₂₄FN₅O₂S

Molecular Weight: 449.52 g/mol

This compound is distinguished by its hybrid structure, combining a tetrazole ring (a bioisostere for carboxylic acids) with a fluorophenyl group, a piperazine moiety, and a 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl substituent. The fluorophenyl group enhances metabolic stability and target binding, while the tetrahydronaphthalenyl sulfonyl group contributes to lipophilicity and receptor affinity . Its structural complexity makes it a candidate for diverse pharmacological applications, particularly in CNS disorders and cancer therapy, as tetrazole and sulfonamide derivatives are known for modulating neurotransmitter receptors and enzyme activity .

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O2S/c23-19-6-8-20(9-7-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)32(30,31)21-10-5-17-3-1-2-4-18(17)15-21/h5-10,15H,1-4,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKWVHXIUFXBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One potential route starts with the preparation of the 4-fluorophenyl tetrazole moiety through the cyclization of 4-fluorobenzyl azide with sodium azide under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with a piperazine derivative containing a sulfonyl group tethered to tetrahydronaphthalene. Reactions are carried out under controlled temperatures, and the use of catalysts or solvents like acetonitrile or dimethyl sulfoxide can enhance the reaction yields.

Industrial Production Methods

In an industrial setting, large-scale synthesis of this compound would necessitate optimization of each reaction step to ensure safety, cost-effectiveness, and high yield. Techniques like continuous flow reactors, microwave-assisted synthesis, and automation of reaction steps may be employed. Ensuring the purity of intermediates and final product through purification techniques such as recrystallization, column chromatography, and HPLC (High Performance Liquid Chromatography) is also paramount.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine undergoes a variety of chemical reactions:

Oxidation: : The sulfonyl group can undergo oxidative cleavage.

Reduction: : The compound can be reduced under catalytic hydrogenation conditions, potentially affecting the tetrazole ring.

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include hydrogen for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles for substitution reactions. Reaction conditions are finely tuned to avoid decomposing the sensitive tetrazole ring.

Major Products

Major products formed from these reactions include various derivatives where functional groups have been transformed, offering insight into the compound's stability and reactivity under different chemical environments.

Scientific Research Applications

Structural Overview

The compound features a tetrazole ring, a fluorophenyl group, and a sulfonyl moiety attached to a piperazine backbone. These functional groups contribute to its unique chemical properties and potential biological activities.

| Component | Description |

|---|---|

| Tetrazole | Known for its biological activity and ability to interact with various receptors. |

| Fluorophenyl | Enhances binding affinity to biological targets. |

| Sulfonyl | Provides additional reactivity and solubility properties. |

| Piperazine | Improves pharmacokinetic properties such as solubility and absorption. |

Chemistry

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals which are useful for catalysis and material science.

Biology

- Enzyme Inhibition Studies : Its structural features make it a candidate for studying enzyme inhibition, particularly in metabolic pathways related to inflammation and cancer.

- Biological Activity : Research indicates significant biological activity, suggesting potential therapeutic effects.

Medicine

- Pharmacophore Development : The compound has been explored as a pharmacophore in drug development targeting conditions such as:

- Inflammation

- Cancer

- Neurodegenerative Diseases

Industry

- Advanced Materials : Due to its unique structural features, it may be utilized in developing advanced materials with specific electronic or optical properties.

Case Studies and Research Findings

- Enzyme Inhibition Research : Studies have shown that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. This opens avenues for developing anti-inflammatory drugs.

- Cancer Therapeutics : Investigations into its anticancer properties have demonstrated potential in inhibiting tumor growth in preclinical models.

- Neuroprotective Effects : Initial studies suggest that the compound may have neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets, including enzymes and receptors. The tetrazole ring, known for mimicking carboxylate groups, allows the compound to bind to enzyme active sites, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with target molecules. Pathways involved include inhibition of specific enzymes in metabolic pathways, disruption of protein-protein interactions, and modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in tetrazole substituents and sulfonyl group modifications , which influence solubility, bioavailability, and target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Tetrazole Substituent Effects :

- Fluorophenyl (4-F or 3-F): Enhances metabolic stability and CNS penetration due to fluorine’s electronegativity and small atomic radius .

- Methoxyphenyl/Ethoxyphenyl : Increase solubility but may reduce blood-brain barrier permeability compared to fluorinated analogs .

- Chlorophenyl : Improves antimicrobial activity but raises toxicity concerns .

Sulfonyl Group Modifications :

- Tetrahydronaphthalenyl : Boosts lipophilicity and anticancer activity by interacting with hydrophobic enzyme pockets (e.g., topoisomerase II) .

- Methyl/Propyl : Reduce molecular weight and improve solubility but diminish receptor binding affinity .

- Thiophene/3,4-Dimethylphenyl : Enhance selectivity for microbial targets (e.g., bacterial dihydrofolate reductase) .

Piperazine Role :

The piperazine ring’s flexibility allows conformational adaptation to biological targets. Derivatives with N,N-dimethylpiperazine (e.g., ) show higher serotonin receptor affinity, while bulkier groups (e.g., tetrahydronaphthalenyl) favor anticancer activity .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine (referred to as Compound A) is a synthetic organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A tetrazole ring which is known for its diverse biological activities.

- A fluorophenyl group that may enhance lipophilicity and biological activity.

- A sulfonyl-piperazine moiety , which can interact with various biological targets.

Synthesis

The synthesis of Compound A typically involves multi-step reactions:

- Formation of the tetrazole ring : Reaction of 4-fluorobenzyl chloride with sodium azide to produce 4-fluorobenzyl azide, which is then cyclized under acidic conditions.

- Piperazine linkage : The final product is formed by reacting the tetrazole intermediate with a sulfonyl derivative in the presence of a base.

Compound A is believed to exert its biological effects through:

- Enzyme inhibition : It may inhibit specific enzymes involved in disease processes.

- Receptor modulation : Interaction with neurotransmitter receptors could influence neuronal activity.

Pharmacological Properties

Research indicates that Compound A exhibits several pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, derivatives of piperazine have been explored for their efficacy against various bacterial strains .

Anticancer Potential

Research into related tetrazole compounds suggests potential anticancer activity. For example, derivatives similar to Compound A have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Neuropharmacological Effects

Given the piperazine structure, there is potential for neuropharmacological effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Q & A

Q. What are the standard methods to determine the purity and structural integrity of this compound?

Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). For structural validation, mass spectrometry (MS) or high-resolution MS (HRMS) is employed to confirm the molecular ion peak. Thin-layer chromatography (TLC) with hexane/ethyl acetate gradients (e.g., 1:8 ratio) can monitor reaction progress and intermediate purity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Based on analogous piperazine derivatives, use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. What solvent systems are optimal for synthesizing and purifying this compound?

Dimethylformamide (DMF) is effective for nucleophilic substitution reactions involving piperazine intermediates, while dichloromethane (DCM) or ethyl acetate is suitable for extraction. Column chromatography on silica gel (ethyl acetate/hexane, 1:8) effectively isolates the final product. For triazole-forming "click" reactions, a water/DCM biphasic system with CuSO₄·5H₂O/sodium ascorbate catalysis is recommended .

Q. How can reaction byproducts be systematically identified during synthesis?

Byproducts are analyzed using LC-MS to detect unexpected masses. For halogenated intermediates, monitor for dehalogenation products (e.g., loss of fluorine). TLC with iodine staining or UV visualization helps track side reactions. Computational tools (e.g., Gaussian) can predict possible intermediates via density functional theory (DFT) .

Q. What spectroscopic techniques are critical for characterizing intermediates?

¹H NMR identifies proton environments (e.g., tetrazole CH₂ at δ 4.5–5.5 ppm, sulfonyl groups at δ 7.5–8.5 ppm). ¹⁹F NMR confirms fluorophenyl integrity (δ -110 to -120 ppm). Fourier-transform infrared spectroscopy (FTIR) detects sulfonyl S=O stretches (~1350 cm⁻¹) and tetrazole C=N bands (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational docking studies optimize the compound’s bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target proteins (e.g., serotonin receptors). Dock the compound’s sulfonyl and tetrazole moieties into hydrophobic pockets, and use free-energy perturbation (FEP) to refine substituent effects. Validate with in vitro assays (e.g., radioligand displacement for receptor affinity) .

Q. What strategies mitigate low yields in the sulfonylation step of piperazine intermediates?

Optimize stoichiometry (1.2:1 sulfonyl chloride:piperazine) and use Hunig’s base (DIPEA) to scavenge HCl. If steric hindrance occurs, switch to microwave-assisted synthesis (60°C, 30 min) or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via ¹H NMR for residual starting material .

Q. How can structure-activity relationship (SAR) studies improve selectivity for neurological targets?

Systematically vary substituents on the tetrahydronaphthalene sulfonyl group (e.g., electron-withdrawing vs. donating groups). Test analogs in radioligand binding assays (e.g., 5-HT₁A vs. D₂ receptors). Use QSAR models (e.g., CoMFA) to correlate logP values with blood-brain barrier permeability .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Replicate assays under standardized conditions (e.g., cell line, incubation time). Use orthogonal methods: if a compound shows antifungal activity in disk diffusion but not microdilution, assess solubility (via nephelometry) or membrane permeability (LC-MS intracellular concentration). Cross-validate with transcriptomic profiling .

Q. How can heuristic algorithms optimize multi-step synthesis pathways?

Apply Bayesian optimization to prioritize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a Pareto front analysis balances yield and purity. Use robotic platforms (e.g., Chemspeed) to screen 96 conditions in parallel, focusing on steps with <70% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.